molecular formula C18H12ClNO2 B8566457 2-[4-(4-Chlorophenyl)but-3-yn-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 944819-14-1

2-[4-(4-Chlorophenyl)but-3-yn-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No. B8566457
M. Wt: 309.7 g/mol
InChI Key: PZXFLXNMNCZMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Chlorophenyl)but-3-yn-2-yl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H12ClNO2 and its molecular weight is 309.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4-Chlorophenyl)but-3-yn-2-yl]-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-Chlorophenyl)but-3-yn-2-yl]-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

944819-14-1

Product Name

2-[4-(4-Chlorophenyl)but-3-yn-2-yl]-1H-isoindole-1,3(2H)-dione

Molecular Formula

C18H12ClNO2

Molecular Weight

309.7 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)but-3-yn-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C18H12ClNO2/c1-12(6-7-13-8-10-14(19)11-9-13)20-17(21)15-4-2-3-5-16(15)18(20)22/h2-5,8-12H,1H3

InChI Key

PZXFLXNMNCZMQP-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(4-chloro-phenyl)-but-3-yn-2-ol (3 g, 16.6 mmol), phthalimide (3.7 g, 25.2 mmol, 1.5 eq.) and PPh3 (4.8 g, 18.3 mmol, 1.1 eq.) in 100 mL of THF cooled to 0° C. with an ice bath was added dropwise DEAD (i.e., diethyl azodicarboxylate) (3.1 mL, 19.9 mmol, 1.2 eq.). The ice-bath was removed and the mixture was stirred overnight at room temperature. The THF was evaporated and the residue was stirred with 200 mL of 1:1 ether-hexane mixture for 1 hr. The precipitate was filtered off and the filtrate was concentrated and chromatographed with 15% ethyl acetate-hexane to provide 4.1 g of 2-[3-(4-chloro-phenyl)-1-methyl-prop-2-ynyl]-isoindole-1,3-dione.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Two

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